

Full analytical characterization of 3-Bromo-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B1283764

[Get Quote](#)

A Comparative Analytical Guide to 3-Bromo-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical characterization of **3-Bromo-1H-indole-6-carboxylic acid**, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this report combines predicted analytical characteristics with experimental data from closely related isomers and established principles of analytical chemistry. This guide also presents a comparison with relevant alternatives, offering valuable context for its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-1H-indole-6-carboxylic acid** and its isomers. The data for the target compound is predicted based on the known values of its structural analogs.

Property	3-Bromo-1H-indole-6-carboxylic acid	5-Bromo-1H-indole-3-carboxylic acid	6-Bromo-1H-indole-3-carboxylic acid
CAS Number	219508-19-7[1][2]	10406-06-1[3]	101774-27-0
Molecular Formula	C ₉ H ₆ BrNO ₂	C ₉ H ₆ BrNO ₂ [3]	C ₉ H ₆ BrNO ₂ [4]
Molecular Weight	240.06 g/mol [2]	240.05 g/mol [3]	240.06 g/mol [4]
Melting Point	Predicted: >230 °C (with decomposition)	238-240 °C (with decomposition)[3]	Not available
Boiling Point	Predicted: >450 °C at 760 mmHg	240 °C (lit.)[3]	470.9 °C at 760 mmHg
pKa	Predicted: ~3.5 - 4.5	Predicted: 3.68 ± 0.30[3]	Not available
Appearance	Predicted: Off-white to light yellow solid	Solid[3]	White or light yellow powder

Spectroscopic and Chromatographic Characterization

The following sections detail the expected spectroscopic and chromatographic profiles of **3-Bromo-1H-indole-6-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H	COOH
~11.5	br s	1H	N-H
~8.0	s	1H	H2
~7.9	d	1H	H7
~7.7	d	1H	H4
~7.5	s	1H	H5

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~168	C=O
~138	C7a
~130	C3a
~128	C2
~125	C6
~122	C4
~118	C5
~115	C7
~100	C3

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-1H-indole-6-carboxylic acid** is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~3200	Medium	N-H stretch
1720-1680	Strong	C=O stretch (carboxylic acid) [5]
~1600, ~1450	Medium	C=C stretch (aromatic)
1320-1210	Medium	C-O stretch[5]
960-900	Broad, Medium	O-H bend (out-of-plane)[5]
~800	Strong	C-Br stretch

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), **3-Bromo-1H-indole-6-carboxylic acid** is expected to show a prominent ion corresponding to the deprotonated molecule $[M-H]^-$ in negative ion mode, or the protonated molecule $[M+H]^+$ in positive ion mode. The isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) will result in two peaks for the molecular ion, separated by 2 m/z units.

Expected Fragmentation Pattern:

- Loss of CO₂ (44 Da) from the molecular ion.
- Loss of H₂O (18 Da) from the molecular ion.
- Cleavage of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of **3-Bromo-1H-indole-6-carboxylic acid**.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 280 nm
Column Temperature	30 °C

Comparison with Alternatives

In drug discovery, the carboxylic acid moiety is often replaced with bioisosteres to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.

Alternative	Rationale for Use	Key Properties
5-Bromo-1H-indole-3-carboxylic acid	Isomeric analog with potential for different biological activity and physicochemical properties. It is a known intermediate for VEGFR-2 kinase inhibitors. [3]	M.p. 238-240 °C (decomp) [3]
6-Bromo-1H-indole-3-carboxylic acid	Isomeric analog, also a key intermediate in pharmaceutical synthesis. [4]	B.p. 470.9 °C at 760 mmHg
Tetrazoles	Closely mimic the acidity and hydrogen bonding properties of carboxylic acids, but can offer improved metabolic stability and lipophilicity. [6]	pKa ~4.5-4.9
N-Acylsulfonamides	Can act as a carboxylic acid bioisostere with potentially improved cell permeability and metabolic stability. [6]	Generally more lipophilic than the corresponding carboxylic acid.
Hydroxamic Acids	Can chelate metal ions and act as a bioisostere for carboxylic acids, though they are less acidic.	pKa ~8-9

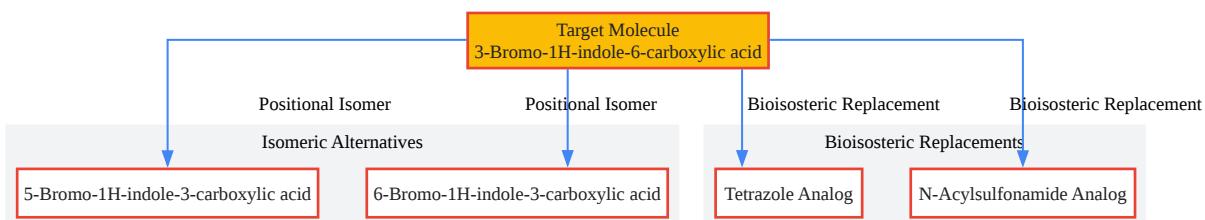
Experimental Protocols

General NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ^1H and δ 39.52 for ^{13}C).


General HPLC Protocol

- Mobile Phase Preparation: Prepare mobile phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases.
- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (4.6 x 150 mm, 5 μm), and a column oven.
- Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject 10 μL of the sample and run the gradient method as described in the table above.
- Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **3-Bromo-1H-indole-6-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Comparison of **3-Bromo-1H-indole-6-carboxylic acid** with its alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. 3-Bromo-1H-indole-6-carboxylic acid - [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Full analytical characterization of 3-Bromo-1H-indole-6-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283764#full-analytical-characterization-of-3-bromo-1h-indole-6-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com